

# The Discovery and Synthesis of T-1105: A Broad-Spectrum Antiviral Compound

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**T-1105**, a non-fluorinated analogue of Favipiravir (T-705), is a potent antiviral compound with a broad spectrum of activity against various RNA viruses.<sup>[1][2][3][4]</sup> Its discovery stemmed from a comprehensive screening of a chemical library by Toyama Chemical Co., Ltd., which identified it as a promising lead compound against the influenza A virus.<sup>[3][5]</sup> Subsequent research has elucidated its mechanism of action, which involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.<sup>[1][2][6]</sup> This technical guide provides a detailed overview of the discovery, synthesis, mechanism of action, and antiviral properties of **T-1105**, intended for professionals in the field of drug development and virology.

## Discovery and Development

The journey to identify **T-1105** began with a systematic search for novel antiviral agents. Through a plaque reduction assay screening against the influenza A/PR/8/34 virus, **T-1105** emerged as an effective inhibitor.<sup>[3][5]</sup> This initial success prompted the synthesis and evaluation of its derivatives, leading to the development of related pyrazinecarboxamide compounds, including the well-known Favipiravir (T-705).<sup>[3][5]</sup> **T-1105**, or 3-hydroxy-2-pyrazinecarboxamide, shares a structural similarity with T-705, with the key difference being the absence of a fluorine atom at the 6-position of the pyrazine ring.<sup>[1][6]</sup>

## Mechanism of Action

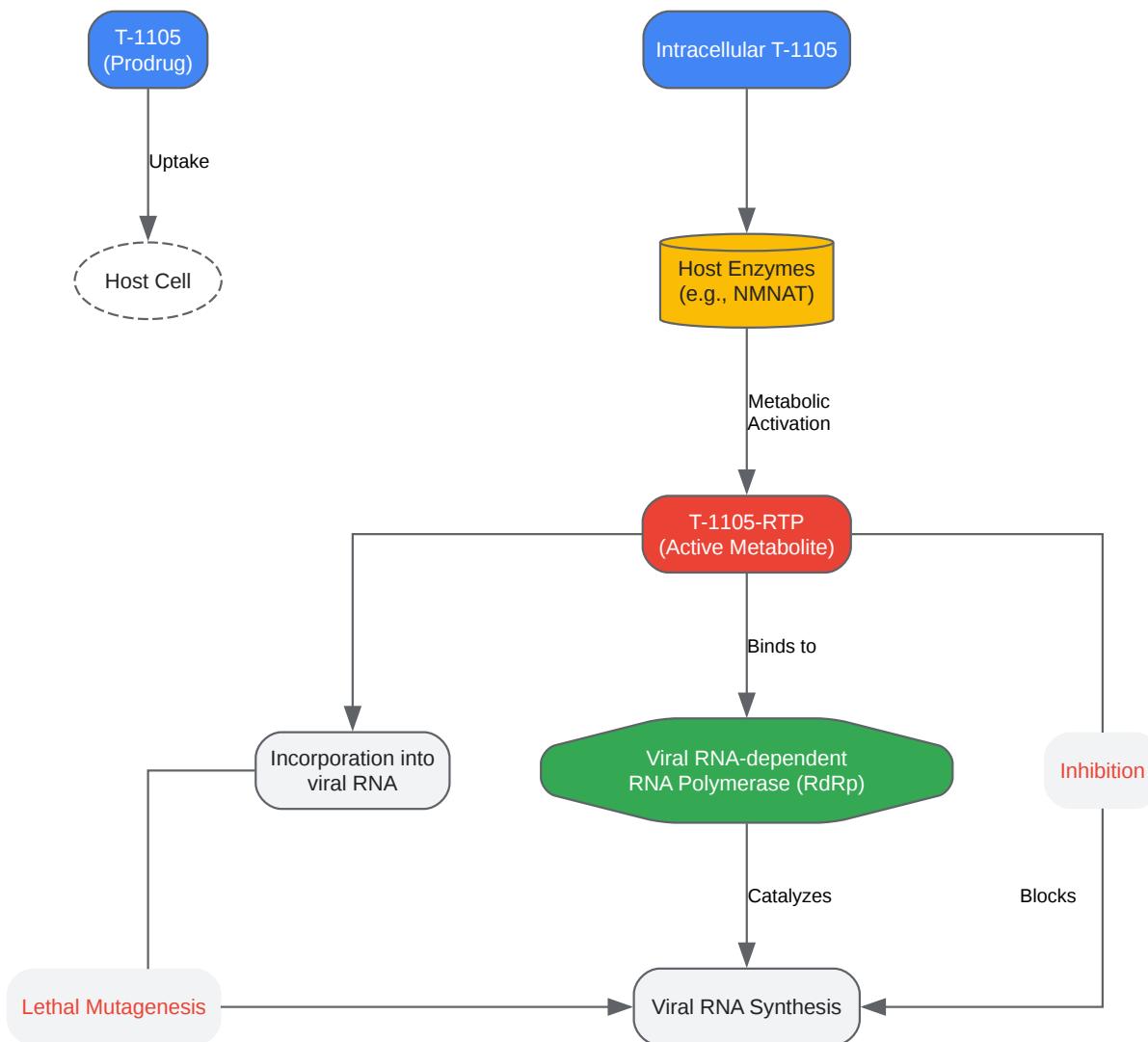
**T-1105** functions as a prodrug, meaning it is administered in an inactive form and is subsequently converted to its active metabolite within the host cells.[2][4][7] The mechanism of action can be summarized in the following steps:

- Cellular Uptake: **T-1105** enters the host cell.
- Metabolic Activation: Inside the cell, host enzymes, including nicotinamide mononucleotide adenylyltransferase, convert **T-1105** into its active form, **T-1105**-ribofuranosyl-5'-triphosphate (**T-1105**-RTP).[1][2][4]
- Inhibition of Viral RdRp: **T-1105**-RTP acts as a substrate mimic for purine nucleotides (ATP or GTP) and competitively inhibits the viral RNA-dependent RNA polymerase (RdRp).[1][6] This inhibition disrupts the synthesis of viral RNA, thereby halting viral replication.
- Lethal Mutagenesis: In addition to direct inhibition of RdRp, **T-1105** can be incorporated into the nascent viral RNA strand. This incorporation can lead to mispairing during subsequent rounds of replication, a process known as lethal mutagenesis, which further contributes to the antiviral effect.[1][6]

The efficiency of the metabolic activation of **T-1105** to **T-1105**-RTP can be cell-line dependent.

[2][8]

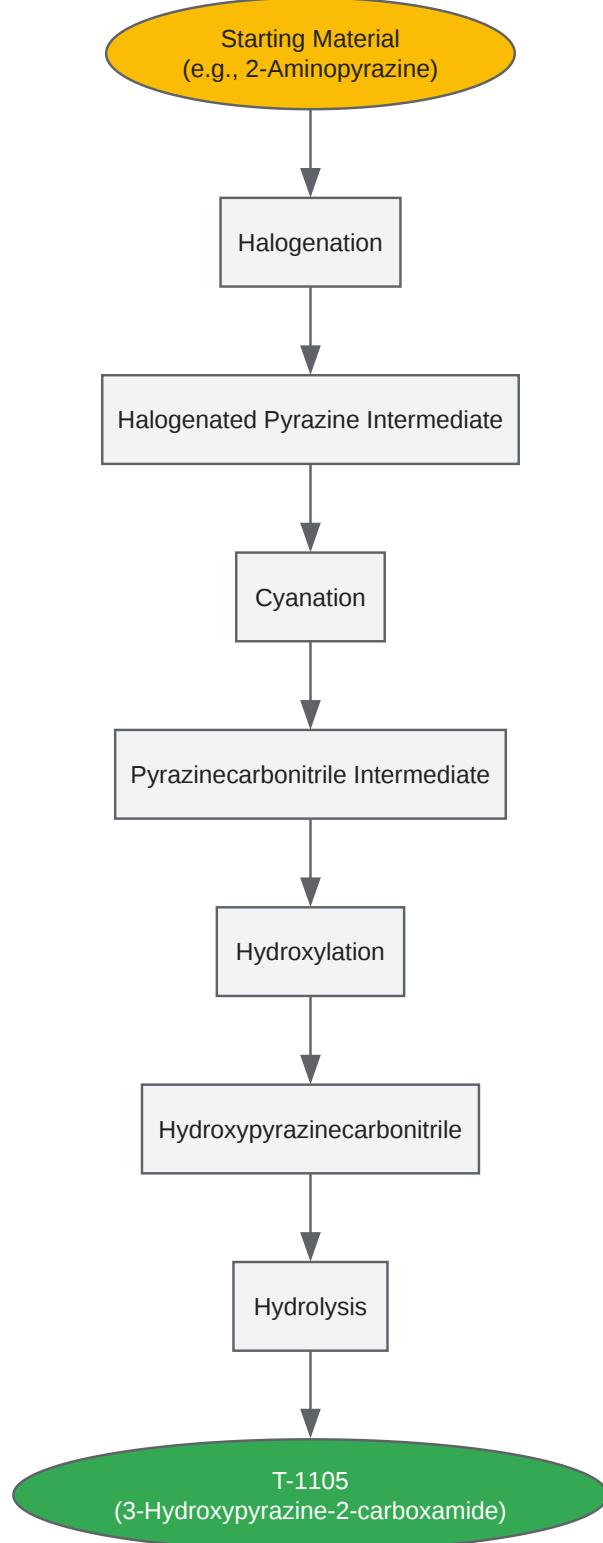
## Mechanism of Action of T-1105

[Click to download full resolution via product page](#)Mechanism of Action of **T-1105**

## Synthesis of T-1105

While specific, detailed protocols for the synthesis of **T-1105** are not as widely published as those for Favipiravir (T-705), the synthetic routes are analogous due to their structural similarity. [1] One common approach for the synthesis of the pyrazinecarboxamide core involves starting from readily available precursors like 2-aminopyrazine.[1] A general synthetic scheme, based on the synthesis of related compounds, is outlined below.

## General Synthetic Workflow for Pyrazinecarboxamides

[Click to download full resolution via product page](#)

## General Synthetic Workflow for Pyrazinecarboxamides

## Antiviral Activity and Quantitative Data

**T-1105** has demonstrated a broad spectrum of antiviral activity against various RNA viruses.

The following tables summarize the in vitro and in vivo efficacy of **T-1105** from published studies.

### In Vitro Antiviral Activity of T-1105

Virus	Cell Line	EC <sub>50</sub> (μM)	Reference
Chikungunya Virus (Indian Ocean strain 899)	-	7.0 ± 1	[1]
Dengue Virus	-	21 ± 0.7	[1]
Zika Virus	Vero	97.5 ± 6.8	[1]
Parainfluenza-3 Virus	MDCK	17	[4]
Punta Toro Virus	MDCK	24	[4]
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)	Vero	49 (IC <sub>50</sub> )	[4]

### Comparison of T-1105 and T-705 (Favipiravir)

Parameter	Cell Line	T-1105	T-705 (Favipiravir)	Reference
EC <sub>50</sub> (μM)				
Chikungunya Virus	-	7.0 ± 1	25 ± 3	[1]
Intracellular RTP Levels (pmol/10 <sup>6</sup> cells)				
0.5 mM incubation for 24h	MDCK	841	~210 (4-fold lower)	[1]
1 mM incubation for 24h	MDCK	1228	~307 (4-fold lower)	[1]
0.5 mM incubation for 24h	HEK293T	65	Higher than T-1105	[1][2]
1 mM incubation for 24h	HEK293T	171	Higher than T-1105	[1][2]
-	A549, Vero	< 50	Higher than T-1105	[1][2]

## In Vivo Efficacy of T-1105

Virus	Animal Model	Dosage	Outcome	Reference
Foot-and-mouth disease virus	Pigs	400 mg/kg/day (oral, 6 days)	Efficiently suppressed clinical signs, reduced viremia and virus shedding.	[1]
Foot-and-mouth disease virus	Guinea pigs	400 mg/kg/day (oral, 5 days)	Prophylactic therapy efficacy comparable to vaccination.	[1]

## Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used in the evaluation of **T-1105**.

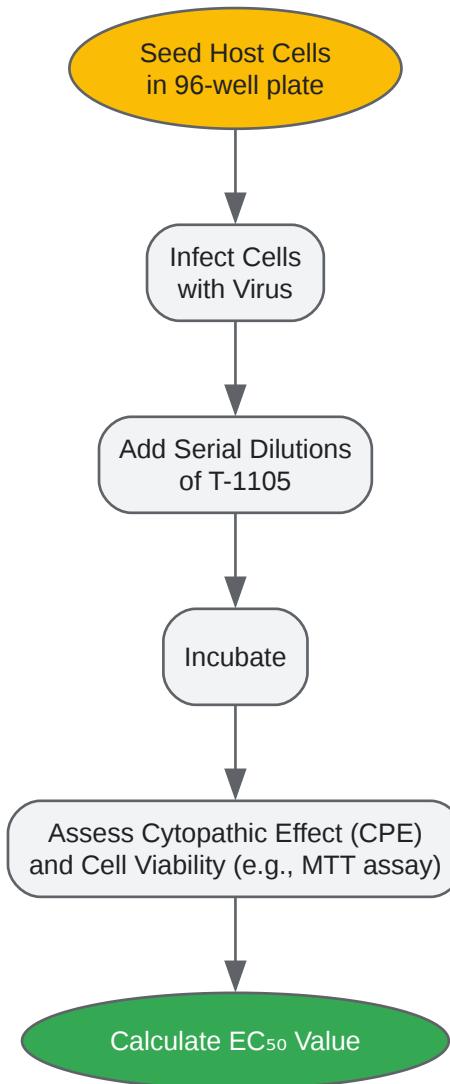
### In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the concentration of an antiviral compound that inhibits virus-induced cell death.

- **Cell Seeding:** Appropriate host cells (e.g., MDCK, Vero) are seeded in 96-well plates to form a confluent monolayer.
- **Virus Infection:** Cells are infected with the target virus at a specific multiplicity of infection (MOI).
- **Compound Treatment:** Serial dilutions of **T-1105** are added to the infected cells.
- **Incubation:** The plates are incubated for a period sufficient for the virus to cause cytopathic effects (CPE) in the untreated control wells.

- Quantification of Viral Inhibition: The extent of CPE is observed, and cell viability is quantified using methods such as the MTT or XTT assay, which measure mitochondrial activity. The EC<sub>50</sub> value, the concentration of the compound that inhibits 50% of the viral CPE, is then calculated.[9][10]

#### Plaque Reduction Assay Workflow



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of T-1105: A Broad-Spectrum Antiviral Compound]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682577#discovery-and-synthesis-of-t-1105-compound>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)